1-(Tert-butyl)-4,4-dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine
Overview
Description
1-(Tert-butyl)-4,4-dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine is a heterocyclic compound featuring a pyrrolo[1,2-a]pyrazine core with tert-butyl and dimethyl substituents
Mechanism of Action
Target of Action
The primary targets of 1-(Tert-butyl)-4,4-dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine are cancer cells . This compound has been evaluated against four types of cancer cells: Hep-2, HepG2, MCF-7, and A375 .
Mode of Action
This compound interacts with its targets through a process known as [4 + 1] cycloaddition . This reaction involves the compound, an aryl aldehyde, and 2-aminopyridine or 2-aminopyrazine . The product of this reaction is an imidazopyrazine derivative .
Biochemical Pathways
It is known that the compound exhibits significant anti-cancer activities .
Result of Action
The result of the action of this compound is the inhibition of cancer cell growth . In vitro experimental results revealed that this compound is a promising lead with IC 50 values of 11 μM, 13 μM, 11 μM, 11 μM, and 91 μM against Hep-2, HepG2, MCF-7, A375, and Vero, respectively .
Biochemical Analysis
Biochemical Properties
1-(Tert-butyl)-4,4-dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances. The nature of these interactions often involves the modulation of enzyme activity, either through inhibition or activation, depending on the specific enzyme and the context of the reaction .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the MAPK/ERK signaling pathway, which is essential for cell proliferation and differentiation . Additionally, it can alter the expression of genes involved in oxidative stress responses, thereby impacting cellular metabolism and homeostasis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain kinases, thereby affecting downstream signaling pathways . Additionally, it can induce changes in gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound has been associated with alterations in cellular function, including changes in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as enhanced metabolic activity or improved cellular function . At high doses, it can cause toxic or adverse effects, including cellular damage and impaired organ function . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . These interactions can affect metabolic flux and alter metabolite levels, leading to changes in cellular function and overall metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different cellular compartments . Understanding these processes is essential for determining the compound’s efficacy and potential side effects .
Subcellular Localization
This compound exhibits specific subcellular localization patterns that affect its activity and function . Targeting signals and post-translational modifications direct the compound to particular compartments or organelles, where it can exert its effects . These localization patterns are crucial for understanding the compound’s mechanism of action and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(tert-butyl)-4,4-dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of tert-butylamine with 2,3-butanedione to form an intermediate, which then undergoes cyclization with hydrazine to yield the desired compound .
Industrial Production Methods: Industrial production methods for this compound may involve optimized versions of the laboratory synthesis, focusing on scalability and cost-effectiveness. Techniques such as continuous flow synthesis and the use of catalysts to enhance reaction efficiency are often employed .
Chemical Reactions Analysis
Types of Reactions: 1-(Tert-butyl)-4,4-dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
1-(Tert-butyl)-4,4-dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-tubercular agent.
Comparison with Similar Compounds
- Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(2-methyl propyl)-
- 2,6-di-tert-butyl-4-(dimethylaminomethyl)phenol
- 3,5-di-tert-butyl-4 hydroxybenzaldehyde
Uniqueness: 1-(Tert-butyl)-4,4-dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine is unique due to its specific tert-butyl and dimethyl substituents, which confer distinct chemical and physical properties.
Properties
IUPAC Name |
1-tert-butyl-4,4-dimethyl-2,3-dihydro-1H-pyrrolo[1,2-a]pyrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2/c1-12(2,3)11-10-7-6-8-15(10)13(4,5)9-14-11/h6-8,11,14H,9H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFFKDOBTMNVTNZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNC(C2=CC=CN21)C(C)(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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